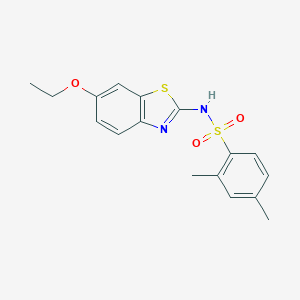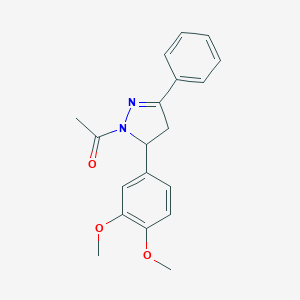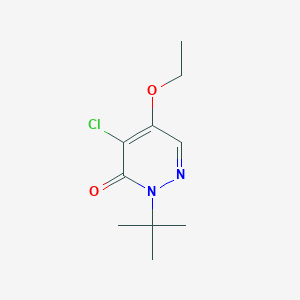![molecular formula C16H18N4O B259276 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. MI-773 is a member of the indole-3-carbonitrile family of compounds and has been shown to inhibit the activity of the p53-MDM2 protein-protein interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.
Mechanism of Action
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile works by inhibiting the interaction between p53 and MDM2, which leads to the stabilization and activation of p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, and is often overexpressed in cancer cells. By inhibiting the p53-MDM2 interaction, this compound allows p53 to accumulate in the cell and activate its downstream targets, leading to cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and sensitizing cells to chemotherapy and radiation therapy, this compound can also inhibit cell migration and invasion, and can induce autophagy in certain cancer cell types. This compound has also been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Advantages and Limitations for Lab Experiments
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and is stable under a variety of conditions. This compound has also been extensively studied in preclinical models, making it a well-characterized tool compound for studying the p53-MDM2 pathway. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, this compound is specific to the p53-MDM2 interaction, and may not be effective in cancers that have mutations in the p53 pathway.
Future Directions
There are several potential future directions for research on 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another area of interest is the identification of biomarkers that can predict which patients will respond to this compound treatment. Additionally, there is interest in combining this compound with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, to enhance its efficacy. Finally, there is interest in studying the role of this compound in other disease contexts, such as neurodegenerative diseases, where p53 has been implicated in disease pathology.
Synthesis Methods
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can be synthesized using a variety of methods. One such method involves the reaction of 1H-indole-3-carbonitrile with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with 2-(2-oxoethyl)acetonitrile to yield this compound. Other methods involve the use of different starting materials and reagents, but the overall goal is to produce this compound in a pure and efficient manner.
Scientific Research Applications
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that this compound can induce apoptosis in cancer cells that express wild-type p53, but has little effect on cells that lack functional p53. In vivo studies have demonstrated that this compound can inhibit tumor growth in mouse models of various types of cancer, including breast, lung, and colon cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
properties
Molecular Formula |
C16H18N4O |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O/c1-18-6-8-19(9-7-18)16(21)12-20-11-13(10-17)14-4-2-3-5-15(14)20/h2-5,11H,6-9,12H2,1H3 |
InChI Key |
UUADRZYAYJXAGN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B259193.png)
![Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate](/img/structure/B259196.png)
![4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine](/img/structure/B259197.png)
![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)





![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)

